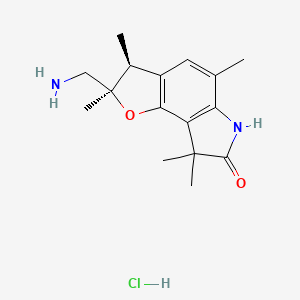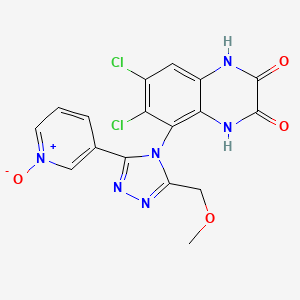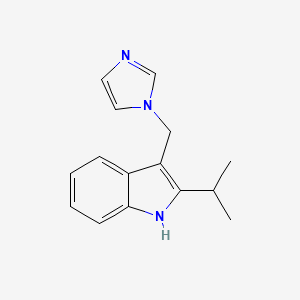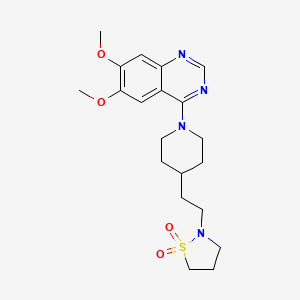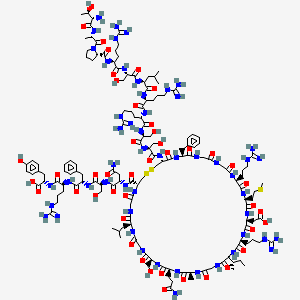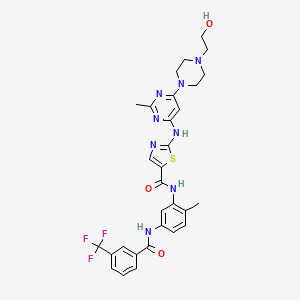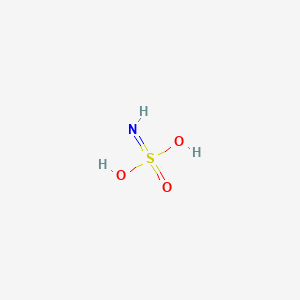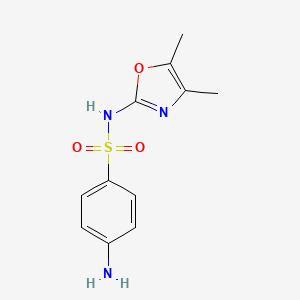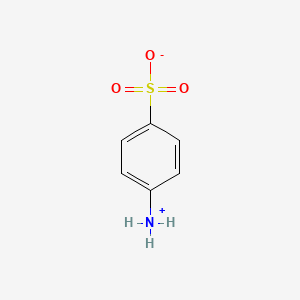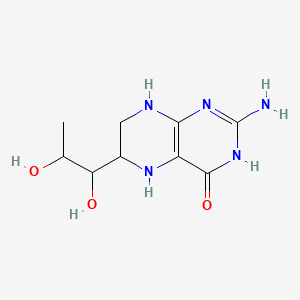
Tetrahydrobiopterin
概要
説明
Tetrahydrobiopterin (BH4) is a multifunctional co-factor of various enzymes. It plays a key role in the synthesis of neurotransmitters such as serotonin, nor-epinephrine, and dopamine . It is used in the degradation of the amino acid phenylalanine and in the biosynthesis of the neurotransmitters serotonin, melatonin, dopamine, norepinephrine, epinephrine, and is a cofactor for the production of nitric oxide (NO) by the nitric oxide synthases .
Synthesis Analysis
BH4 is synthesized from GTP in three steps . The first step is performed by a large enzyme complex called GTP cyclohydrolase I (GTPCH). It breaks the smaller ring in the guanine base, opens up the sugar, and reconnects everything to form a slightly larger ring . In the second step, the enzyme 6-pyruvoyl-tetrahydropterin synthase (PTPS) swaps a few atoms around in the ring and clips off the phosphates . Finally, the enzyme sepiapterin reductase (SR) cleans up the portion of the sugar that is left to form the final cofactor .Molecular Structure Analysis
The molecular structure of BH4 is that of a reduced pteridine derivative (quinonoid dihydrobiopterin) . The IUPAC name for BH4 is (6R)-2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydropteridin-4(1H)-one .Chemical Reactions Analysis
When used as a cofactor, BH4 grabs molecular oxygen and attaches one oxygen atom to the target molecule, but it ends up having the other oxygen attached to itself in the process . Two enzymes are then needed to strip off this unwanted oxygen and restore the cofactor .Physical And Chemical Properties Analysis
The chemical formula of BH4 is C9H15N5O3 and its molar mass is 241.251 g·mol−1 .科学的研究の応用
-
Scientific Field: Biochemistry
- Application : BH4 is an essential cofactor of all nitric oxide synthase isoforms . It plays a key role in the synthesis of neurotransmitters such as serotonin, nor-epinephrine, and dopamine .
- Methods : BH4 levels can be determined using high-performance liquid chromatography/electrochemical detection (HPLC/ECD)-based protocols .
- Outcomes : Imbalances in BH4 may affect neurotransmitter production, leading to many abnormalities in the central nervous system (CNS) .
-
Scientific Field: Neurology
- Application : BH4 has been shown to play a role in neurodegenerative and neurodevelopmental disorders .
- Methods : Research in this area often involves studying the effects of modulating BH4 levels in animal models .
- Outcomes : Modulation of BH4 may provide a novel strategy in various neuropsychological conditions .
-
Scientific Field: Antioxidant Research
- Application : BH4 has emerged as a promising metabolic target for negatively modulating toxic pathways that may result in cell death . It supports essential pathways to generate energy, enhance the antioxidant resistance of cells against stressful conditions, and protect from sustained inflammation .
- Methods : The dependency of mitochondrial activity upon the availability of BH4, as well as the cytoprotective pathways that are enhanced after BH4 exposure, are studied .
- Outcomes : BH4 could be a new pharmacological option for diseases in which mitochondrial dysfunction has been implicated, including chronic metabolic disorders, neurodegenerative diseases, and primary mitochondriopathies .
-
Scientific Field: Biochemistry
- Application : BH4 is involved in the conversion of tryptophan to 5-hydroxytryptophan .
- Methods : The biological activity of TPH (EC: 1.14.16.4) in the presence of molecular oxygen and BH4 transforms tryptophan into 5-hydroxytryptophan .
- Outcomes : This conversion is a crucial step in the biosynthesis of serotonin, a neurotransmitter .
-
Scientific Field: Cardiovascular Health
- Application : BH4 functions as a key regulator of endothelial nitric oxide synthase (eNOS) in the setting of cardiovascular health and disease . It has been implicated in endothelial dysfunction and atherosclerosis .
- Methods : BH4 bioavailability is determined by a balance of enzymatic de novo synthesis and recycling, versus degradation in the setting of oxidative stress . Augmenting vascular BH4 levels by pharmacological supplementation has been shown in experimental studies to enhance NO bioavailability .
- Outcomes : Several prospective studies have identified that supplementation with BH4 improves endothelial function in patients with coronary artery disease, hypercholesterolemia, hypertension, and diabetic vasculopathy .
-
Scientific Field: Neuroprotection in Prenatal Hypoxia
- Application : BH4 has been shown to improve white matter maturation in a mouse model for prenatal hypoxia in congenital heart disease .
- Methods : Hypoxia was introduced during a period of white matter development equivalent to the human third trimester. BH4 was administered during hypoxia .
- Outcomes : BH4 treatment improved the mature oligodendrocyte number such that it did not differ from normoxia, and accumulation of immature oligodendrocytes was not observed .
Safety And Hazards
When handling BH4, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
BH4 metabolism has emerged as a promising metabolic target for negatively modulating toxic pathways that may result in cell death . It supports essential pathways, e.g., to generate energy, to enhance the antioxidant resistance of cells against stressful conditions, and to protect from sustained inflammation, among others . Therefore, BH4 should not be understood solely as an enzyme cofactor, but should instead be depicted as a cytoprotective pathway that is finely regulated by the interaction of three different metabolic pathways, thus assuring specific intracellular concentrations . There is potential use of BH4 as a new pharmacological option for diseases in which mitochondrial disfunction has been implicated, including chronic metabolic disorders, neurodegenerative diseases, and primary mitochondriopathies .
特性
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQXYHWGSIFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872469 | |
| Record name | 5,6,7,8-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrobiopterin | |
CAS RN |
17528-72-2 | |
| Record name | Tetrahydrobiopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17528-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrobiopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017528722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)
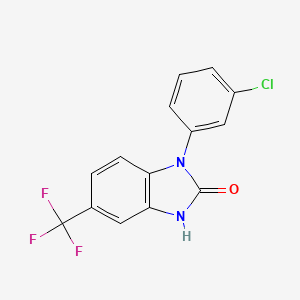
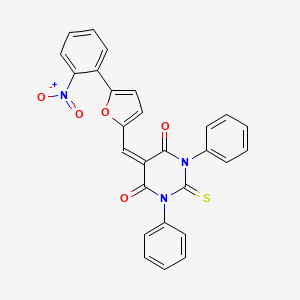
![1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine](/img/structure/B1682686.png)
![4-[(E)-(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide](/img/structure/B1682689.png)
